Isoforsythiaside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

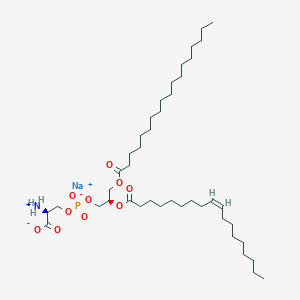

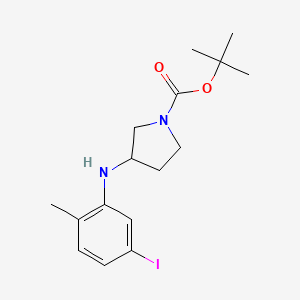

Forsythoside I is a phenylethanoid glycoside, a type of natural compound found in various plant species. It is primarily extracted from the fruits of Forsythia suspensa, a plant widely used in traditional Chinese medicine. Forsythoside I is known for its potent antioxidant, anti-inflammatory, and antiviral properties, making it a compound of significant interest in both traditional and modern medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Forsythoside I involves several steps, starting from simple phenolic compounds. The process typically includes glycosylation reactions where sugar moieties are attached to the phenolic structure. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the correct formation of glycosidic bonds.

Industrial Production Methods: Industrial production of Forsythoside I is generally achieved through extraction from plant sources, particularly Forsythia suspensa. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The extract is then purified using techniques like column chromatography to obtain Forsythoside I in its pure form .

Chemical Reactions Analysis

Types of Reactions: Forsythoside I undergoes various chemical reactions, including:

Oxidation: Forsythoside I can be oxidized to form quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form simpler phenolic structures.

Substitution: Forsythoside I can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of Forsythoside I, which may have different biological activities and properties .

Scientific Research Applications

Forsythoside I has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of phenylethanoid glycosides.

Biology: Investigated for its role in cellular signaling pathways and its effects on oxidative stress and inflammation.

Medicine: Explored for its potential therapeutic effects in treating conditions such as diabetic nephropathy, acute lung injury, and viral infections including COVID-19.

Industry: Utilized in the development of natural antioxidant and anti-inflammatory products for use in cosmetics and pharmaceuticals .

Mechanism of Action

Forsythoside I exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.

Anti-inflammatory Activity: Forsythoside I inhibits the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha and interleukin-6.

Antiviral Activity: The compound interferes with viral replication and modulates immune responses to enhance antiviral defenses.

Molecular Targets and Pathways: Forsythoside I targets pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the signal transducer and activator of transcription 3 (STAT3) pathway

Comparison with Similar Compounds

Forsythoside A: Known for its anti-inflammatory and antioxidant properties.

Forsythoside B: Exhibits strong antiviral and anti-inflammatory activities.

Phillyrin: Another phenylethanoid glycoside with significant antiviral effects.

Uniqueness of Forsythoside I: Forsythoside I is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities and therapeutic potential. Its ability to modulate multiple signaling pathways and its broad spectrum of biological effects make it a valuable compound for further research and development .

Properties

IUPAC Name |

[2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBWXABVALDGQ-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[5.2.1.02,6]decanedimethanol diacrylate](/img/structure/B8258935.png)